L-Alanyl-L-proline
Overview
Description
L-Alanyl-L-proline is a dipeptide composed of the amino acids L-alanine and L-proline. It is known for its role in various biochemical processes and is often used in scientific research to study peptide interactions and metabolism. The compound has the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol .
Mechanism of Action
Target of Action
L-Alanyl-L-proline is a dipeptide that contains a sterically constrained proline . Proline is a well-known turn inducer in proteins . This suggests that the primary targets of this compound could be proteins, where it may induce turns or changes in their structure.
Mode of Action
It’s known that proline, a component of this dipeptide, acts as a bifunctional catalyst (organo-catalyst) in organic chemistry . The amino-functional group acts as a Lewis base type while carboxylic acids act as Brønsted acid type catalysts . This suggests that this compound might interact with its protein targets by inducing structural changes, potentially influencing their function.
Biochemical Pathways
It’s known that alanyl dipeptides may be used in physicochemical studies or to evaluate dipeptide separation technologies . They may also be used for studying cell uptake mechanisms, dipeptide metabolism, or cell growth supplementation benefits .
Biochemical Analysis
Biochemical Properties
L-Alanyl-L-proline interacts with a variety of enzymes and proteins. For instance, it has been found to interact with the enzyme prolidase . The relative cleavage rates of the enzyme for this compound were found to be 53% . This interaction plays a crucial role in the metabolism of iminodipeptides .
Cellular Effects
The effects of this compound on cellular processes are diverse. For example, it has been found to induce proline production in soybean plants under conditions of water deficit and xenobiotic stress . This suggests that this compound may have a role in stress responses in plants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes such as prolidase . It is a substrate for this enzyme, and its cleavage by prolidase is an important step in the metabolism of iminodipeptides .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on soybean plants, the effects of this compound on proline content were observed after 8 days of water deficit and xenobiotic applications .
Metabolic Pathways
This compound is involved in the metabolism of iminodipeptides, with prolidase playing a key role in its metabolic pathway . The cleavage of this compound by prolidase is a crucial step in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanyl-L-proline can be synthesized through a stereoselective process involving the catalytic hydrogenation of N-(2-iminopropionyl)-L-proline in the presence of a metal hydrogenolysis catalyst at a pH of less than 4 . Another method involves the reaction of L-proline with a 2,2-disubstituted propionyl halide at a pH of at least 9, followed by hydrolysis at a pH range of 6.5 to 8.5 to yield N-pyruvyl-L-proline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high purity and yield. The process includes the protection of amino groups, coupling reactions, and deprotection steps to obtain the final dipeptide product .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amino acids, and substituted peptides .
Scientific Research Applications
L-Alanyl-L-proline has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alanine: Another dipeptide composed of two L-alanine units.
L-Alanyl-L-tyrosine: A dipeptide consisting of L-alanine and L-tyrosine.
L-Alanyl-L-phenylalanine: Composed of L-alanine and L-phenylalanine.
Uniqueness
L-Alanyl-L-proline is unique due to the presence of the proline residue, which induces a turn in the peptide chain, making it a valuable tool for studying protein folding and stability . Its role as a natural osmolyte and its involvement in various biochemical pathways further distinguish it from other similar dipeptides .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUFUBLGADILS-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872180 | |
Record name | L-Alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13485-59-1 | |
Record name | L-Alanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13485-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013485591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-L-alanyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALANYLPROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5K79L0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alanylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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